molecular formula C13H10BrClO B7815692 3-Bromophenyl-(2-chlorobenzyl)ether

3-Bromophenyl-(2-chlorobenzyl)ether

Cat. No.: B7815692
M. Wt: 297.57 g/mol
InChI Key: DBDDJFGLPWQFRY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromophenyl-(2-chlorobenzyl)ether is a halogenated aromatic ether characterized by a bromine atom on the phenyl ring and a 2-chlorobenzyl group attached via an ether linkage. The compound’s reactivity and biological activity are influenced by the electron-withdrawing effects of bromine and chlorine substituents, which modulate its interactions in synthetic and biological systems .

Properties

IUPAC Name

1-bromo-3-[(2-chlorophenyl)methoxy]benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10BrClO/c14-11-5-3-6-12(8-11)16-9-10-4-1-2-7-13(10)15/h1-8H,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBDDJFGLPWQFRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)COC2=CC(=CC=C2)Br)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10BrClO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-Bromophenyl-(2-chlorobenzyl)ether is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, synthesis, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C13H10BrClO
  • Molecular Weight : Approximately 305.7 g/mol

The compound consists of a brominated phenyl group linked to a chlorobenzyl ether. The unique arrangement of halogen substituents—bromine and chlorine—on the aromatic rings contributes to its distinctive chemical properties and reactivity.

The biological activity of this compound is primarily attributed to its interactions with various molecular targets:

  • Enzyme Inhibition : The compound may act as an enzyme inhibitor, affecting pathways involved in cell proliferation and survival.
  • Receptor Interaction : It has been suggested that this compound could interact with specific receptors, modulating their activity and influencing downstream signaling pathways.

The presence of halogen atoms enhances the compound's reactivity through halogen bonding, which can influence binding affinity to biological targets.

Biological Activity Overview

Recent studies have highlighted the following biological activities associated with this compound:

  • Anticancer Activity : Research has indicated that derivatives of this compound exhibit significant growth inhibition against various cancer cell lines. For instance, IC50 values ranging from 0.2 nM to 975 nM have been reported against pancreatic cancer cells.
  • Antimicrobial Properties : Compounds similar to this compound have shown antimicrobial activity, suggesting potential applications in treating infections.

Data Table: Summary of Biological Activities

Activity TypeObservationsReference
Anticancer ActivitySignificant growth inhibition in pancreatic cancer cells (IC50 range: 0.2 nM - 975 nM)
Enzyme InhibitionPotential inhibition of pathways involved in cell proliferation
Antimicrobial ActivitySimilar compounds exhibit significant antimicrobial properties

Case Studies

  • Anticancer Research :
    A study conducted on various derivatives of this compound demonstrated their ability to bind effectively to tubulin, disrupting microtubule dynamics and leading to apoptosis in cancer cells. Molecular docking studies supported these findings, indicating strong binding affinities that correlate with observed anticancer activity.
  • Toxicological Assessments :
    Toxicological evaluations on similar compounds revealed varying effects on developmental toxicity, emphasizing the need for thorough safety evaluations before clinical application. Comparative studies highlighted the importance of structural features in determining toxicity profiles.

Synthesis and Derivatives

The synthesis of this compound typically involves:

  • Starting Materials : 3-bromophenol and 2-chlorobenzyl chloride.
  • Reaction Conditions : Conducted under basic conditions using sodium hydroxide or potassium carbonate to facilitate ether formation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Physical-Chemical Properties and Molecular Data

A comparative analysis of molecular weights and substituent effects is summarized below:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties/Applications References
3-Bromophenyl-(2-chlorobenzyl)ether Not explicitly provided* ~297.5 (estimated) Bromophenyl, 2-chlorobenzyl Potential antiviral activity
3-Bromodiphenyl ether (BDE-2) C₁₂H₉BrO 249.11 Bromophenyl, phenyl Environmental pollutant
3-Bromobenzyl-(3-fluorophenyl)ether C₁₃H₁₀BrFO 281.12 Bromobenzyl, 3-fluorophenyl Synthetic intermediate
3-Bromobenzyl-(2,3-dichlorophenyl)ether C₁₃H₉BrCl₂O 332.02 Bromobenzyl, 2,3-dichlorophenyl High halogen content, potential toxicity
3-(4-Bromophenoxy)benzyl ether derivative C₂₄H₂₄BrClO₂ 459.80 Extended alkyl chain, chlorophenyl Enhanced lipophilicity

*Estimated based on structural analogs.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 3-Bromophenyl-(2-chlorobenzyl)ether, and how can reaction conditions be optimized?

  • Methodology : The compound can be synthesized via nucleophilic substitution, where a phenol derivative reacts with 2-chlorobenzyl chloride in the presence of a base like potassium carbonate. For example, analogous ethers are formed by reacting phenolic hydroxyl groups with chlorobenzyl halides under mild conditions (60–80°C, 12–24 hours) . Optimization may involve solvent selection (e.g., DMF or acetone) and stoichiometric ratios to minimize side reactions. Monitoring via TLC or HPLC ensures reaction completion.

Q. How can the purity and structural integrity of this compound be validated post-synthesis?

  • Methodology : Use a combination of analytical techniques:

  • NMR Spectroscopy : Confirm substituent positions via 1H^1H-NMR (e.g., aromatic protons at δ 6.8–7.3 ppm) and 13C^{13}C-NMR .
  • Mass Spectrometry (MS) : Validate molecular weight (e.g., [M+H]+^+ peak) .
  • HPLC/GC-MS : Quantify purity and detect impurities using reverse-phase C18 columns with UV detection at 254 nm .

Q. What are the critical stability considerations for storing this compound?

  • Methodology : Store under inert atmosphere (argon/nitrogen) at 2–4°C to prevent hydrolysis or oxidative degradation. Similar halogenated ethers degrade under prolonged exposure to light or moisture, necessitating desiccants and amber vials .

Advanced Research Questions

Q. How do electronic effects of the bromine and chlorine substituents influence the reactivity of this compound in cross-coupling reactions?

  • Methodology : The bromine atom activates the aromatic ring for Suzuki-Miyaura coupling, while the chlorobenzyl group may sterically hinder reaction sites. Computational DFT studies can model charge distribution and reactive sites. Experimentally, test coupling with boronic acids under Pd catalysis (e.g., Pd(PPh3_3)4_4) and track regioselectivity via 1H^1H-NMR .

Q. What strategies can resolve contradictions in biological activity data for halogenated ethers like this compound?

  • Methodology :

  • Dose-Response Studies : Re-evaluate IC50_{50} values across multiple cell lines (e.g., HeLa, MCF-7) to rule out cell-specific effects.
  • Metabolic Stability Assays : Use liver microsomes to assess degradation pathways that may reduce bioactivity .
  • Crystallography : Solve the crystal structure via SHELXL to correlate conformation with activity .

Q. How can computational modeling predict the environmental fate of this compound?

  • Methodology : Apply QSAR models to estimate log KowK_{ow} (octanol-water partition coefficient) and biodegradation potential. Compare with analogs like 3-Bromodiphenyl ether (BDE-2), which has a log KowK_{ow} ~4.5 and low biodegradability . Experimental validation via OECD 301D ready biodegradability tests can confirm predictions.

Q. What advanced techniques characterize the compound’s potential as a pharmaceutical intermediate?

  • Methodology :

  • Pharmacokinetic Profiling : Conduct in vitro ADME assays (e.g., plasma protein binding, CYP450 inhibition).
  • X-ray Crystallography : Resolve binding modes with target proteins (e.g., kinases) using SHELX suites .
  • In Vivo Toxicity : Screen in zebrafish models for acute toxicity (LC50_{50}) and organ-specific effects .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.